molecular formula C7H9N3O3 B13098370 2-Amino-4-ethoxypyrimidine-5-carboxylic acid CAS No. 72411-91-7

2-Amino-4-ethoxypyrimidine-5-carboxylic acid

Cat. No.: B13098370
CAS No.: 72411-91-7
M. Wt: 183.16 g/mol
InChI Key: QDXQZJHFTJANMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 4, an amino (-NH₂) group at position 2, and a carboxylic acid (-COOH) moiety at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry, often serving as intermediates in drug synthesis or as bioactive molecules themselves.

Properties

CAS No.

72411-91-7

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-amino-4-ethoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c1-2-13-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)

InChI Key

QDXQZJHFTJANMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by cyclization reactions involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.

    Aromatization: The intermediate compounds are then subjected to aromatization to form the pyrimidine ring structure.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-Amino-4-ethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds, including 2-amino-4-ethoxypyrimidine-5-carboxylic acid, exhibit notable antibacterial properties. A study highlighted the effectiveness of certain pyrimidine derivatives against various bacterial strains, suggesting their potential as antibiotic agents due to their interaction with specific enzymes involved in bacterial metabolism . The structure-activity relationship (SAR) analysis revealed that modifications in the carboxylic acid substituent significantly influence antibacterial efficacy.

Antiviral Properties
Pyrimidine derivatives have also been investigated for their antiviral activities. Compounds similar to 2-amino-4-ethoxypyrimidine-5-carboxylic acid were tested against viral pathogens, showing promising results in inhibiting viral replication. This suggests potential applications in developing antiviral medications targeting specific viral enzymes .

Enzyme Inhibition Studies

Targeting Methylerythritol Phosphate Pathway
The methylerythritol phosphate pathway is crucial for isoprenoid biosynthesis in bacteria but absent in mammals, making it an attractive target for antibacterial drug development. Compounds derived from 2-amino-4-ethoxypyrimidine-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit enzymes within this pathway. Studies demonstrated that these compounds could effectively bind to the active sites of target enzymes, leading to significant antibacterial activity .

Synthesis of Novel Derivatives

Diversity-Oriented Synthesis
The synthesis of novel derivatives of 2-amino-4-ethoxypyrimidine-5-carboxylic acid has been explored through diversity-oriented synthesis methods. This approach allows for the rapid generation of a library of compounds with varying substituents, facilitating the identification of new pharmacologically active agents. Research has shown that certain structural modifications can enhance biological activity and selectivity towards specific targets .

Case Studies

Study Focus Findings
Study on Antibacterial ActivityEvaluation of pyrimidine derivativesCompounds showed activity against E. coli and K. pneumoniae; structural modifications enhanced efficacy
Enzyme Inhibition ResearchInhibition of IspF enzymeCompounds demonstrated binding affinity and stability, indicating potential as antibacterial agents
Diversity-Oriented SynthesisSynthesis of novel compoundsIdentified key structural features that improve biological activity; successful synthesis of multiple derivatives

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid -NH₂ (4), -SCH₃ (2), -COOH (5) C₆H₇N₃O₂S 185.20 771-81-3 Similarity score: 0.60; used in heterocyclic synthesis
2-Methylsulfanylpyrimidine-4-carboxylic acid -SCH₃ (2), -COOH (4) C₆H₆N₂O₂S 170.19 1126-44-9 Similarity score: 0.85; high purity for research
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid -NH₂ (4), -SCH₂CH₃ (2), -COOH (5) C₇H₉N₃O₂S 199.23 89853-87-2 Intermediate in pharmaceutical synthesis
2-Chloro-4-methylpyrimidine-5-carboxylic acid -Cl (2), -CH₃ (4), -COOH (5) C₆H₅ClN₂O₂ 172.57 89581-58-8 Used in scalable production for drug discovery
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid -NH₂ (4), -OH (2), -COOH (5) C₅H₅N₃O₃ 155.11 3650-93-9 Lab chemical with identified safety protocols

Key Observations :

  • Ethoxy vs.
  • Chloro and Methyl Substituents : Chloro groups (e.g., in 2-Chloro-4-methylpyrimidine-5-carboxylic acid) increase electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
  • Hydroxy and Amino Groups: The presence of both -NH₂ and -COOH (e.g., 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid) may facilitate hydrogen bonding, influencing crystallization and stability .

Reactivity Trends :

  • Thioether-containing analogs (e.g., 4-Amino-2-(ethylthio)-5-carboxylic acid) may undergo oxidation to sulfoxides or sulfones, altering bioactivity .
  • Chloro-substituted pyrimidines (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) are prone to nucleophilic substitution, enabling further functionalization .

Biological Activity

2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative recognized for its potential biological activities. The compound features an amino group at the 2-position, an ethoxy group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry.

The molecular formula of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid is C₇H₈N₂O₃. Its structural characteristics facilitate various interactions with biological targets, making it a candidate for enzyme inhibition and modulation of inflammatory pathways.

Enzyme Inhibition

Research indicates that 2-Amino-4-ethoxypyrimidine-5-carboxylic acid exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. The compound demonstrated an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib, suggesting its effectiveness in reducing inflammatory responses .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of pyrimidine compounds, including 2-Amino-4-ethoxypyrimidine-5-carboxylic acid, can significantly suppress COX-2 activity. The compound's ability to decrease the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels further supports its anti-inflammatory potential .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. It has shown effectiveness against various bacterial strains by targeting specific enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis . This pathway is absent in mammals, making it an attractive target for developing antibacterial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring can enhance biological activity. For instance, the presence of electron-donating groups has been associated with increased potency against COX enzymes. The unique ethoxy substitution at the 4-position contributes to the compound's distinct biological profile compared to similar compounds .

Comparative Analysis with Similar Compounds

A comparison of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid with structurally related compounds reveals notable differences in their biological activities:

Compound NameMolecular FormulaUnique Features
2-Amino-4-methoxypyrimidine-5-carboxylic acidC₇H₈N₂O₃Contains a methoxy group instead of ethoxy
2-Amino-4-chloropyrimidine-5-carboxylic acidC₇H₈ClN₂O₂Contains a chlorine atom at position 4
2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acidC₉H₈BrN₂O₂Features a bromophenyl substituent at position 4

The ethoxy group’s presence in 2-Amino-4-ethoxypyrimidine-5-carboxylic acid enhances its reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the anti-inflammatory effects of pyrimidine derivatives, including 2-Amino-4-ethoxypyrimidine-5-carboxylic acid. In animal models, compounds exhibiting similar structures have shown significant reductions in paw edema and granuloma formation, indicating their potential as therapeutic agents for inflammatory diseases .

In another study focused on antibacterial activity, derivatives were synthesized and tested against Burkholderia pseudomallei, demonstrating promising results in inhibiting bacterial growth through targeted enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.